N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE
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Overview
Description
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C22H24N2O5S This compound is notable for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the sulfonyl group and the morpholino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s solubility and reactivity, while the morpholino group may improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-Dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide
- 3,4-Dihydro-2H-1,3-oxazine derivatives
- 3,4-Dihydro-2H-benzo[h]chromen-2-one
Uniqueness
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-morpholin-4-yl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20(21(26)23-12-14-29-15-13-23)22-17-7-9-18(10-8-17)30(27,28)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10H,3,5,11-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODYWPXFHOMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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